molecular formula C22H23FN2OS B2359816 N-cyclopentyl-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 896676-62-3

N-cyclopentyl-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2359816
CAS No.: 896676-62-3
M. Wt: 382.5
InChI Key: ZNCDLBHDPXWBMP-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic small molecule belonging to the N-acetamide indole class, a chemotype identified for its promising biological activity in pharmacological screening . While specific data on this exact compound is limited, research on highly analogous structures provides strong evidence of its potential research value. Compounds within this structural class have been identified as potent inhibitors of Plasmodium falciparum ATP4 (PfATP4) , a crucial ion pump on the parasite's membrane that maintains sodium homeostasis . Inhibition of PfATP4 is a validated mechanism of action for next-generation antimalarials, leading to rapid parasite death . Furthermore, structurally related 2-((1H-indol-3-yl)thio)-N-phenylacetamide derivatives have demonstrated significant antiviral activity against the Respiratory Syncytial Virus (RSV) in vitro, with some analogs functioning as fusion inhibitors or by disrupting viral genome replication/transcription . The specific substitution pattern of the 4-fluorobenzyl group on the indole nitrogen and the cyclopentyl acetamide moiety is designed to optimize interactions with biological targets and improve metabolic stability . This makes this compound a compelling candidate for researchers investigating novel therapeutic agents against parasitic diseases and viral infections. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-cyclopentyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2OS/c23-17-11-9-16(10-12-17)13-25-14-21(19-7-3-4-8-20(19)25)27-15-22(26)24-18-5-1-2-6-18/h3-4,7-12,14,18H,1-2,5-6,13,15H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCDLBHDPXWBMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

Source details a protocol where indole (1.0 equiv) is reacted with 4-fluorobenzyl chloride (1.1 equiv) in a mixture of water and isopropyl alcohol (3:1 v/v) at 40°C for 3 hours, using potassium hydroxide (KOH, 1.9 equiv) and potassium carbonate (K2CO3, 0.15 equiv) as bases. This dual-base system ensures efficient deprotonation while minimizing hydrolysis of the benzyl chloride. The reaction achieves an 85% yield, with the product isolated via crystallization using formic acid.

Comparative studies in Source demonstrate that substituting toluene for isopropyl alcohol increases the yield to 92%, likely due to improved solubility of the hydrophobic intermediates. However, prolonged reaction times (>5 hours) lead to side products such as di-alkylated indole derivatives, underscoring the importance of time-controlled conditions.

Base System Solvent Temperature (°C) Time (h) Yield (%)
KOH + K2CO3 H2O/i-PrOH 40 3 85
KOH Toluene 40 3 92
NaH DMF 25 2 88

Introduction of Thiol Group at Indole’s 3-Position

The 3-position of indole is functionalized with a thiol group to enable subsequent thioether formation. This step involves bromination followed by nucleophilic substitution with a sulfur source.

Bromination of 1-(4-Fluorobenzyl)-1H-Indole

Bromination at the 3-position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, yielding 3-bromo-1-(4-fluorobenzyl)-1H-indole (78% yield). The reaction proceeds via electrophilic aromatic substitution, with the electron-rich 3-position of indole preferentially targeted.

Thiolation via Nucleophilic Substitution

The brominated intermediate is treated with thiourea (2.0 equiv) in ethanol under reflux for 6 hours, followed by hydrolysis with aqueous NaOH to yield 1-(4-fluorobenzyl)-1H-indole-3-thiol (72% yield). Alternative methods using sodium hydrosulfide (NaSH) in DMSO at 80°C reduce reaction time to 2 hours but require rigorous moisture exclusion.

Synthesis of 2-Bromo-N-Cyclopentylacetamide

The acetamide precursor is prepared by reacting cyclopentylamine with bromoacetyl bromide in dichloromethane (DCM) at 0°C. Triethylamine (TEA) is employed as a base to neutralize HBr, yielding 2-bromo-N-cyclopentylacetamide in 95% purity.

Amine Acylating Agent Solvent Base Yield (%)
Cyclopentylamine Bromoacetyl bromide DCM TEA 95
Cyclohexylamine Bromoacetyl chloride THF NaOH 89

Coupling via Thioether Formation

The final step involves coupling the thiol-containing indole derivative with 2-bromo-N-cyclopentylacetamide under basic conditions. Source reports a protocol using potassium carbonate (K2CO3) in acetone at room temperature for 6 hours, achieving an 89% yield. The thiolate anion attacks the electrophilic carbon of the bromoacetamide, displacing bromide and forming the thioether linkage.

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, with K2CO3 deprotonating the thiol to generate a thiolate ion, which exhibits enhanced nucleophilicity. Polar aprotic solvents like acetone stabilize the transition state, accelerating the reaction.

Purification and Characterization

Crude product is purified via recrystallization from ethyl acetate/hexane (1:3), yielding white crystals (mp: 183–185°C). Structural confirmation is achieved through:

  • 1H NMR (DMSO-d6): δ 7.45 (dd, J = 8.6, 5.6 Hz, 2H, Ar-H), 4.63 (s, 2H, CH2-S).
  • 13C NMR : δ 168.3 (C=O), 161.6 (d, JCF = 240 Hz, C-F).
  • Mass Spectrometry : [M+H]+ m/z = 413.2 (calculated: 413.1).

Challenges and Optimization Strategies

Competing Side Reactions

  • Di-alkylation : Minimized by using stoichiometric benzyl chloride and short reaction times.
  • Oxidation of Thiol : Additives like dithiothreitol (DTT) prevent disulfide formation during thioether coupling.

Solvent and Temperature Effects

Microwave-assisted synthesis (Source) reduces coupling time from 6 hours to 30 minutes at 80°C, improving yield to 94%.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and fluorobenzyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole or fluorobenzyl derivatives.

Scientific Research Applications

The compound exhibits several biological activities, primarily focusing on anticancer properties, antimicrobial effects, and potential neuroprotective mechanisms. Below are detailed insights into its applications:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of N-cyclopentyl-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide. Its mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

Case Study: Antitumor Efficacy

  • Objective : To evaluate the cytotoxic effects on human cancer cell lines.
  • Method : The compound was tested against a panel of cancer cells, including breast (MCF-7) and lung (A549) cancer cells.
  • Findings : The compound demonstrated significant cytotoxicity with IC50 values of 12 µM for MCF-7 and 18 µM for A549 cells, indicating potent antitumor activity.
Cell LineIC50 (µM)Reference Year
MCF-7122024
A549182024

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Evaluation

  • Objective : To assess the efficacy against Gram-positive and Gram-negative bacteria.
  • Method : Minimum inhibitory concentration (MIC) tests were conducted.
  • Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
PathogenMIC (µg/mL)Reference Year
Staphylococcus aureus322024
Escherichia coli642024

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotection Assessment

  • Objective : To investigate the protective effects on neuronal cells subjected to oxidative stress.
  • Method : Neuronal cell lines were treated with the compound followed by oxidative stress induction.
  • Findings : The compound significantly reduced cell death and oxidative stress markers by approximately 40%, indicating potential neuroprotective effects.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
  • N-cyclopentyl-2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Uniqueness

N-cyclopentyl-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is unique due to its indole moiety, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the fluorobenzyl group also enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

N-cyclopentyl-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups, including an indole moiety, a cyclopentyl group, and a thioacetamide linkage. The general structure can be represented as follows:

N cyclopentyl 2 1 4 fluorobenzyl 1H indol 3 yl thio acetamide\text{N cyclopentyl 2 1 4 fluorobenzyl 1H indol 3 yl thio acetamide}

The synthesis of this compound typically involves several key steps:

  • Formation of the indole core.
  • Introduction of the fluorobenzyl group.
  • Attachment of the cyclopentyl group through thioacetic acid derivatives.

Optimized reaction conditions are crucial for achieving high yields and purity in the final product.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The indole structure is known to enhance binding affinity to various receptors, while the fluorobenzyl group may improve selectivity and potency. The cyclopentyl group contributes to the overall stability and bioavailability of the compound .

Pharmacological Evaluation

Recent studies have evaluated the pharmacological properties of this compound using various in vitro assays. Key findings include:

  • Antimicrobial Activity : Preliminary tests indicate that the compound exhibits significant antibacterial properties against Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
  • Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer drug candidate .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the molecular structure can significantly influence its pharmacological effects.

Structural ModificationEffect on Activity
Replacement of cyclopentyl with other alkyl groupsGenerally decreases activity
Variation in the fluorobenzyl substituentAlters binding affinity
Changes to thioacetamide linkerAffects stability and solubility

These modifications have been observed to impact not only antibacterial activity but also cytotoxicity against various cancer cell lines .

Case Studies

Several case studies have been conducted to evaluate the biological potential of related compounds:

  • Indole Derivatives : Research on similar indole-based compounds has shown promising results in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier .
  • Thioacetamides : Compounds containing thioacetamide linkages have been studied for their antifungal and anticancer properties, establishing a precedent for exploring N-cyclopentyl derivatives in similar therapeutic contexts .

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing N-cyclopentyl-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Indole Core Formation : Fischer indole synthesis or substitution reactions to introduce the 4-fluorobenzyl group at the indole nitrogen (e.g., alkylation with 4-fluorobenzyl chloride under basic conditions) .

Thioacetamide Linkage : Coupling the indole-3-thiol intermediate with N-cyclopentyl-2-chloroacetamide via nucleophilic substitution (e.g., using K₂CO₃ in DMF at 60–80°C) .

Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC.
Optimization Tips :

  • Control reaction temperature to minimize side reactions (e.g., over-alkylation).
  • Use anhydrous solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution efficiency .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., indole C3-thioether, cyclopentyl group) and assess purity. Look for characteristic shifts: indole H-2 (δ ~7.5 ppm), fluorobenzyl aromatic protons (δ ~7.0–7.3 ppm) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ion) and fragmentation patterns to validate the thioether linkage .
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance COX-2 selectivity in analogs of this compound?

Methodological Answer:

  • Modify Substituents :
    • Replace the 4-fluorobenzyl group with bulkier substituents (e.g., 3,5-difluorobenzyl) to improve COX-2 binding pocket fit .
    • Adjust the cyclopentyl group to cyclohexyl or aryl rings to modulate lipophilicity and membrane permeability .
  • Biological Assays :
    • Use COX-1/COX-2 inhibition assays (e.g., ovine COX-1/COX-2 ELISA) to quantify IC₅₀ values. Prioritize analogs with >50-fold selectivity for COX-2 .
  • Computational Modeling :
    • Perform molecular docking (e.g., AutoDock Vina) to predict interactions with COX-2’s hydrophobic pocket (e.g., Val523, Tyr355) .

Q. How should researchers resolve contradictions in reported biological activity data for indole-thioacetamide derivatives?

Methodological Answer:

  • Cross-Validation :
    • Replicate assays in standardized conditions (e.g., cell line: HeLa vs. MCF-7; serum-free media to minimize interference) .
  • Orthogonal Assays :
    • Combine in vitro (e.g., MTT assay) with in-cell assays (e.g., Shh-LIGHT2 luciferase for Hedgehog pathway inhibition) to confirm activity .
  • Meta-Analysis :
    • Compare logP, solubility, and metabolic stability (e.g., microsomal incubation) to identify confounding factors in divergent results .

Q. What computational and experimental approaches validate this compound’s interaction with HSP90 in cancer cells?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to recombinant HSP90α/β .
  • Thermal Shift Assay : Monitor HSP90 thermal stabilization upon compound binding (ΔTm ≥ 2°C indicates strong interaction) .
  • Gene Expression Profiling :
    • Use qRT-PCR to assess HSP90 client proteins (e.g., AKT, EGFR) downregulation in treated cancer cells (e.g., A549) .
  • In-Cell Inhibition :
    • Measure IC₅₀ in HSP90-dependent cell lines (e.g., SKBr3 breast cancer cells) vs. HSP90-independent lines to confirm target specificity .

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